Spiro[4.6]undeca-6,8,10-trien-2-one
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Overview
Description
Spiro[4.6]undeca-6,8,10-trien-2-one is a chemical compound characterized by its unique spirocyclic structure, which consists of a bicyclic system with a shared carbon atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[4.6]undeca-6,8,10-trien-2-one typically involves the formation of the spirocyclic core through cyclization reactions. One common method includes the use of dienes and dienophiles in a Diels-Alder reaction, followed by oxidation to introduce the ketone functionality . The reaction conditions often require elevated temperatures and the presence of a catalyst to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Spiro[4.6]undeca-6,8,10-trien-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding spirocyclic ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the spirocyclic core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products
The major products formed from these reactions include spirocyclic alcohols, ketones, and substituted derivatives, which can be further utilized in various applications .
Scientific Research Applications
Spiro[4
Chemistry: As a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly as a scaffold for designing kinase inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism by which Spiro[4.6]undeca-6,8,10-trien-2-one exerts its effects involves interactions with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The spirocyclic structure allows for unique binding interactions, enhancing its selectivity and potency .
Comparison with Similar Compounds
Similar Compounds
Spiro[5.5]undecane: Another spirocyclic compound with a different ring size and functional groups.
Spiro[4.5]decane: Similar structure but with a different arrangement of carbon atoms.
Spiro[5.6]dodecane: Larger spirocyclic system with additional functional groups
Uniqueness
Spiro[4.6]undeca-6,8,10-trien-2-one is unique due to its specific ring size and the presence of multiple double bonds, which confer distinct chemical and physical properties. These features make it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
61063-88-5 |
---|---|
Molecular Formula |
C11H12O |
Molecular Weight |
160.21 g/mol |
IUPAC Name |
spiro[4.6]undeca-6,8,10-trien-3-one |
InChI |
InChI=1S/C11H12O/c12-10-5-8-11(9-10)6-3-1-2-4-7-11/h1-4,6-7H,5,8-9H2 |
InChI Key |
ADTQSFHRADNRSB-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CC1=O)C=CC=CC=C2 |
Origin of Product |
United States |
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